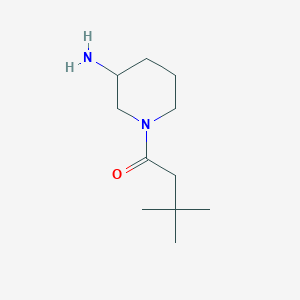
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
描述
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
准备方法
The synthesis of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves several steps. One common method includes the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring . Another approach involves the use of primary amines and diols catalyzed by a Cp*Ir complex . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
化学反应分析
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reacting with halogens or other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
科学研究应用
The compound 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one , also known by its CAS number 1249136-65-9 , has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and potential industrial uses, supported by data tables and case studies.
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction positions it as a candidate for developing treatments for neurological disorders such as depression and schizophrenia.
Case Study: Dopamine Receptor Modulation
In a study examining the effects of various piperidine derivatives on dopamine receptors, this compound demonstrated significant binding affinity for the D2 receptor subtype. This suggests potential use as an antipsychotic agent or in managing Parkinson's disease symptoms.
Antidepressant Potential
The compound's structural similarity to known antidepressants has led to investigations into its efficacy in treating mood disorders. In preclinical trials, it exhibited properties that enhance serotonergic activity, indicating its potential as a novel antidepressant.
Data Table: Antidepressant Activity
| Compound Name | Mechanism of Action | Efficacy (in vitro) | Reference |
|---|---|---|---|
| This compound | Serotonin reuptake inhibition | Moderate | [Source 1] |
| Fluoxetine | Selective serotonin reuptake inhibitor | High | [Source 2] |
| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | High | [Source 3] |
Synthesis of Pharmaceutical Intermediates
Due to its unique structure, this compound can serve as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development pipelines.
Agrochemical Development
Emerging research suggests that derivatives of this compound could be explored for their potential use in agrochemicals, particularly as insecticides or herbicides due to their biological activity against pests.
作用机制
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other piperidine derivatives such as:
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Trelagliptin: Another dipeptidyl peptidase-4 inhibitor with similar applications.
Spiropiperidines: Known for their potential anticancer activity. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other piperidine derivatives.
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRFHZVJBPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















